molecular formula C14H11N3OS3 B444759 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B444759
M. Wt: 333.5g/mol
InChI Key: JBPCNLVMXKDYGU-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring, a thienyl group, and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring or the thienyl group .

Scientific Research Applications

2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve the formation of hydrogen bonds, hydrophobic interactions, or covalent bonding with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H11N3OS3

Molecular Weight

333.5g/mol

IUPAC Name

2-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H11N3OS3/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)

InChI Key

JBPCNLVMXKDYGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3

Origin of Product

United States

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